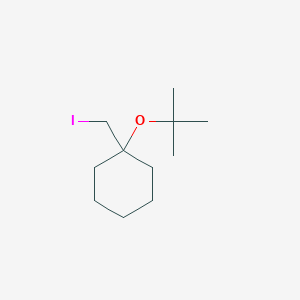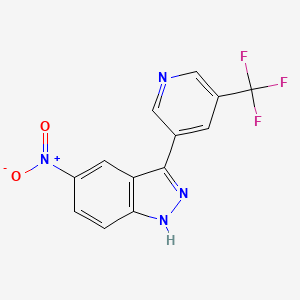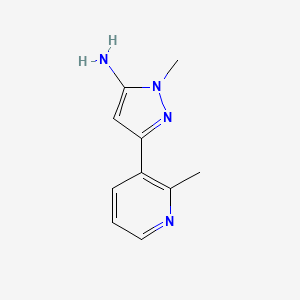
2-(4-(2,3-Difluorophenyl)-5-methoxy-1H-indol-3-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(2,3-Difluorophenyl)-5-methoxy-1H-indol-3-yl)acetonitrile is a complex organic compound that features a difluorophenyl group, a methoxy group, and an indole structure
Métodos De Preparación
The synthesis of 2-(4-(2,3-Difluorophenyl)-5-methoxy-1H-indol-3-yl)acetonitrile typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild conditions and functional group tolerance. The process involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst.
Análisis De Reacciones Químicas
2-(4-(2,3-Difluorophenyl)-5-methoxy-1H-indol-3-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Aplicaciones Científicas De Investigación
2-(4-(2,3-Difluorophenyl)-5-methoxy-1H-indol-3-yl)acetonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and mechanisms.
Industry: It can be used in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of 2-(4-(2,3-Difluorophenyl)-5-methoxy-1H-indol-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar compounds to 2-(4-(2,3-Difluorophenyl)-5-methoxy-1H-indol-3-yl)acetonitrile include other indole derivatives and fluorinated aromatic compounds. These compounds share structural similarities but may differ in their chemical properties and applications. For example, N-(2,3-difluorophenyl)-2-fluorobenzamide is another fluorinated compound with distinct properties and uses .
Propiedades
Fórmula molecular |
C17H12F2N2O |
|---|---|
Peso molecular |
298.29 g/mol |
Nombre IUPAC |
2-[4-(2,3-difluorophenyl)-5-methoxy-1H-indol-3-yl]acetonitrile |
InChI |
InChI=1S/C17H12F2N2O/c1-22-14-6-5-13-15(10(7-8-20)9-21-13)16(14)11-3-2-4-12(18)17(11)19/h2-6,9,21H,7H2,1H3 |
Clave InChI |
JKANXVYCKSDVIS-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C2=C(C=C1)NC=C2CC#N)C3=C(C(=CC=C3)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



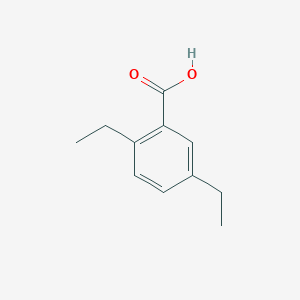
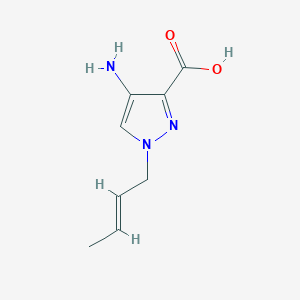
![tert-ButylN-{[(3R,5S)-5-[(tert-butyldimethylsilyl)oxy]piperidin-3-yl]methyl}carbamate](/img/structure/B13082967.png)


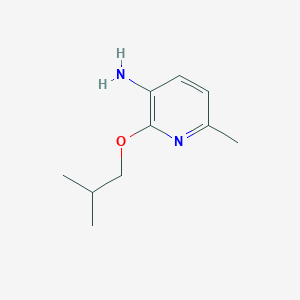
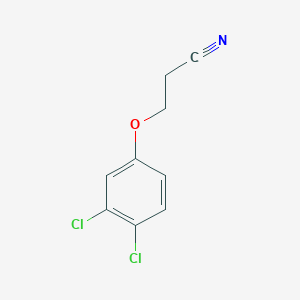


![(E,6R)-6-[(3R,8S,10S,12S,13R,14S,17R)-12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,8,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B13083009.png)
